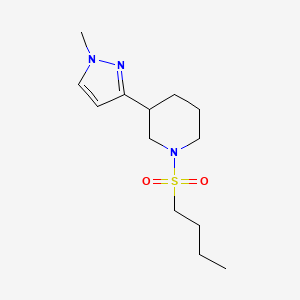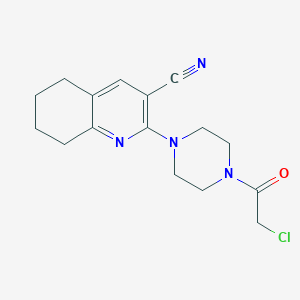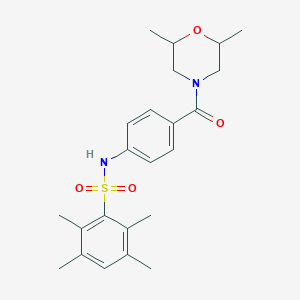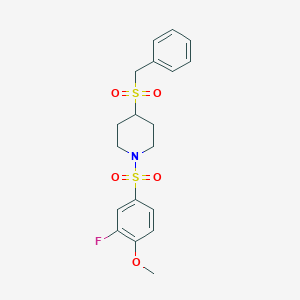![molecular formula C24H21N3O5S2 B3012181 (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-78-0](/img/structure/B3012181.png)
(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a heterocyclic compound that is pervasive in vital bioactive molecules . It has been explored for a variety of therapeutic applications, making it an interesting scaffold for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR, and HRMS techniques were used to examine the structure of synthesized derivatives .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
In the synthesis of benzothiazole derivatives, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO was used . This protocol can obviate the prefunctionalization of the starting materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were examined using FTIR, 1H, 13C-NMR, and HRMS techniques .
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
The chemical structure and supramolecular aggregation of closely related benzamide derivatives, including variations on the benzamide ring, have been extensively studied. These compounds exhibit interesting conformational properties, such as a half-chair conformation of the fused six-membered ring and various modes of disorder. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in different scientific fields (Sagar et al., 2018).
Antimicrobial Properties
Benzamide derivatives have shown significant antimicrobial properties. For instance, thiazole derivatives and their benzamide counterparts have been reported for their antimicrobial, anticancer, and various other biological activities. The presence of electron-donating groups like hydroxyl, amino, and methoxy groups on the phenyl ring has been correlated with enhanced antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Chawla, 2016).
Antifungal Activity
Some substituted benzamides have been prepared and tested for their antifungal activity, demonstrating low to moderate efficacy. This suggests the potential use of these compounds in antifungal applications or as a structural basis for developing more potent antifungal agents (Saeed et al., 2008).
Synthesis and Characterization
The synthesis, characterization, and structural analysis of benzamide derivatives have been a significant area of research. Studies have focused on understanding the molecular structure, hydrogen bonding, and other chemical properties, contributing to the broader knowledge of these compounds and paving the way for various applications in scientific research (Priya et al., 2006).
Wirkmechanismus
Target of Action
Similar benzothiazole derivatives have been shown to exhibit significant activity against acetylcholinesterase (ache) and monoamine oxidase b (mao-b) enzymes . These enzymes play crucial roles in neurotransmission, with AChE involved in the termination of impulse transmission at cholinergic synapses and MAO-B involved in the breakdown of dopamine in the brain.
Mode of Action
For instance, they may bind to the active site of AChE or MAO-B, preventing these enzymes from catalyzing their respective reactions . This inhibition can lead to an increase in the concentration of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases.
Biochemical Pathways
The inhibition of AChE and MAO-B can affect several biochemical pathways. By inhibiting AChE, the breakdown of acetylcholine in the synaptic cleft is slowed, leading to an increase in the duration and intensity of the neurotransmitter’s action. This can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Inhibition of MAO-B, on the other hand, prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This can help manage symptoms of Parkinson’s disease and other conditions characterized by low dopamine levels .
Result of Action
The inhibition of AChE and MAO-B by benzothiazole derivatives can lead to increased concentrations of acetylcholine and dopamine in the brain. This can result in improved neurotransmission and potentially alleviate symptoms of neurodegenerative diseases . .
Zukünftige Richtungen
The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a future direction for benzothiazole derivatives . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Eigenschaften
IUPAC Name |
4-benzoyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-32-14-13-27-20-12-11-19(34(25,30)31)15-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFBRSLVLRQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)




![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)
![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
